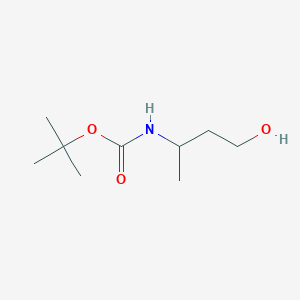

tert-Butyl (4-hydroxybutan-2-yl)carbamate

Overview

Description

tert-Butyl (4-hydroxybutan-2-yl)carbamate: is a chemical compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . It is also known by its IUPAC name, tert-butyl 3-hydroxy-1-methylpropylcarbamate . This compound is typically found as a colorless to white solid or semi-solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-hydroxybutan-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of ®-3-aminobutan-1-ol with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-hydroxybutan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as or conditions can be used.

Reduction: Reagents like or are commonly employed.

Substitution: Conditions involving alkyl halides or tosylates in the presence of a base.

Major Products:

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an amine.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl (4-hydroxybutan-2-yl)carbamate is used as a protecting group in organic synthesis, particularly for amines . It helps in preventing unwanted reactions during multi-step synthesis processes.

Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceutical intermediates . It has applications in the development of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the production of polymers and resins . It also finds applications in the agrochemical industry as a precursor for various active ingredients .

Mechanism of Action

The mechanism of action of tert-Butyl (4-hydroxybutan-2-yl)carbamate involves its ability to act as a protecting group for amines. By forming a stable carbamate linkage, it prevents the amine from participating in unwanted side reactions . This stability is crucial in multi-step synthesis processes where selective protection and deprotection are required .

Comparison with Similar Compounds

- tert-Butyl (1,4-dihydroxybutan-2-yl)carbamate

- tert-Butyl (3-hydroxycyclohexyl)carbamate

- tert-Butyl (4-hydroxycyclohexyl)carbamate

Uniqueness: tert-Butyl (4-hydroxybutan-2-yl)carbamate is unique due to its specific hydroxybutyl structure, which provides distinct reactivity and stability compared to other carbamates. Its ability to form stable protecting groups makes it particularly valuable in organic synthesis .

Biological Activity

tert-Butyl (4-hydroxybutan-2-yl)carbamate, also known as (R)-tert-butyl (4-hydroxybutan-2-yl)carbamate, is a compound of significant interest in pharmacology and biochemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₉NO₃, with a molecular weight of approximately 189.25 g/mol. The compound features both a hydroxyl group and a carbamate functional group, which contribute to its reactivity and potential biological interactions.

This compound acts primarily as a substrate for various enzymes, facilitating enzymatic reactions that lead to the formation of biologically active metabolites. Its mechanism involves interactions with specific molecular targets, which are crucial for its applications in biochemical and pharmaceutical research.

Biological Activities

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing various biological processes.

- Anti-inflammatory Activity : Research indicates that derivatives of tert-butyl carbamates exhibit anti-inflammatory properties. For instance, studies involving similar compounds have demonstrated significant inhibition of inflammation in carrageenan-induced rat paw edema models, with inhibition rates ranging from 39% to 54% .

- Neuroprotective Effects : A related compound, identified as M4, demonstrated neuroprotective effects by inhibiting β-secretase and acetylcholinesterase activities, which are critical in Alzheimer's disease pathology. M4 was shown to prevent amyloid beta peptide aggregation and reduce oxidative stress in astrocytes .

Study on Anti-inflammatory Activity

A series of new tert-butyl 2-(substituted benzamido)phenylcarbamates were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema protocol. The results indicated that most compounds exhibited promising anti-inflammatory effects within 9 to 12 hours post-administration .

| Compound | Inhibition Percentage (%) |

|---|---|

| 4a | 54.239 |

| 4i | 39.021 |

Neuroprotective Study

In an in vitro study assessing the protective effects against amyloid beta-induced toxicity in astrocytes, M4 showed a reduction in cell death and inflammatory markers such as TNF-α when co-treated with Aβ1-42 peptide. However, it was noted that while M4 improved cell viability compared to Aβ alone, it did not achieve statistically significant differences against controls treated with galantamine .

Properties

IUPAC Name |

tert-butyl N-(4-hydroxybutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZOAOLSEKSNTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338004 | |

| Record name | tert-Butyl (4-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146514-31-0 | |

| Record name | tert-Butyl (4-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.